Allyl Versus Saturated Propyl or Cyclopropyl: Computed Physicochemical Property Differentiation Among C10H21N3 Isomers
Among 4-substituted 1-piperazinepropanamine isomers sharing the identical molecular formula C10H21N3 (MW 183.29), the 4-allyl substitution in CAS 79511-48-1 is predicted to confer modestly higher lipophilicity and distinctly different electronic character compared to the saturated 4-cyclopropyl analog (CAS 373608-43-6), due to the presence of the electron-rich terminal olefin [1]. The computed XLogP3 for CAS 79511-48-1 is -0.2, with a TPSA of 32.5 Ų [1]. While experimentally determined logP and pKa values for the 4-allyl derivative are not publicly available, the 4-cyclopropyl analog is reported to have identical computed TPSA (32.5 Ų) but a predicted XLogP that may differ based on the cyclopropyl group's unique polarizability [2]. The allyl group's π-electron system additionally provides the potential for π-cation and π-π stacking interactions with aromatic residues in biological targets—an interaction mode unavailable to fully saturated 4-alkyl congeners [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.2; TPSA: 32.5 Ų (PubChem computed) [1] |
| Comparator Or Baseline | 4-Cyclopropyl-1-piperazinepropanamine (CAS 373608-43-6): TPSA: 32.5 Ų, XLogP not publicly reported for direct comparison [2]; 4-Propyl analog (CAS 4553-24-6, C10H23N3, MW 185.31): XLogP and TPSA not directly comparable due to different molecular formula. |
| Quantified Difference | No experimentally determined ΔlogP or ΔpKa values publicly available; differentiation based on in silico predictions and structural reasoning only. |
| Conditions | Computed properties from PubChem 2021.05.07 release; no experimental validation identified. |
Why This Matters
For procurement decisions in CNS-focused medicinal chemistry programs, the allyl group's modestly higher predicted lipophilicity and unique π-interaction capability may translate into differential blood-brain barrier penetration and receptor binding profiles in final target compounds, but this inference requires experimental validation for the specific CAS number.
- [1] PubChem Compound Summary for CID 20252230, 3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2778773, 4-Cyclopropyl-1-piperazinepropanamine. National Center for Biotechnology Information (2025). View Source
- [3] Moussa, I. A., et al. (2022). Design, synthesis, and antidepressant activity study of novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors. RSC Medicinal Chemistry, 13, 202–212. View Source
